molecular formula C18H17ClN2O5S B2560306 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide CAS No. 955234-89-6

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide

Cat. No. B2560306
CAS RN: 955234-89-6
M. Wt: 408.85
InChI Key: NONHMKLBWXWWLU-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a part of a series of compounds that have been designed based on the activity of indoles against various cancer cell lines .


Synthesis Analysis

The synthesis of this compound involves a Pd-catalyzed C-N cross-coupling . This process is a common method used in the synthesis of complex organic molecules, particularly in the creation of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the benzo[d][1,3]dioxol-5-yl and pyrrolidin-3-yl groups suggest that this compound may have interesting chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chlorobenzenesulfonamide and its derivatives have been explored for their potential in drug discovery and development. For instance, benzenesulfonamide derivatives have shown promise as inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes including respiration, acid-base balance, and ion transport. These inhibitors have potential applications in treating diseases such as glaucoma, epilepsy, and certain types of cancer (Vaškevičienė et al., 2019).

Organic Synthesis

The compound and its analogs serve as key intermediates in the synthesis of complex molecules. For example, benzenesulfonamide derivatives have been utilized in the oxidative cross-coupling reactions, facilitating the formation of phenanthridine derivatives, which are of interest due to their pharmacological properties (Miura et al., 1998). Additionally, these compounds have been involved in the synthesis of novel structures with potential anticancer activity, as demonstrated by the creation of 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides (Sławiński et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential anticancer activity, as well as a more detailed investigation of its physical and chemical properties . Additionally, further studies could explore its potential applications in other fields.

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-9-12-7-18(22)21(10-12)13-5-6-15-16(8-13)26-11-25-15/h1-6,8,12,20H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONHMKLBWXWWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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